2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid
Description
2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-methyl-4,5-dihydrofuro[2,3-g]indazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-15-14(24-17(10)18(22)23)6-5-12-9-21(20-16(12)15)8-11-3-2-4-13(19)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRXGXFBJJGGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=NN(C=C3CC2)CC4=CC(=CC=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves multiple steps, typically starting with the preparation of the indazole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid include other indazole derivatives such as:
Indazole-3-carboxylic acid: Known for its antimicrobial properties.
1H-indole-2-carboxylate derivatives: Studied for their antiviral activity.
Azepinoindole: Synthesized through similar synthetic routes and studied for its biological activities.
The uniqueness of this compound lies in its specific structural features, such as the furo[2,3-g] ring and the chlorobenzyl group, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
